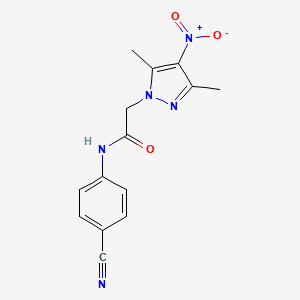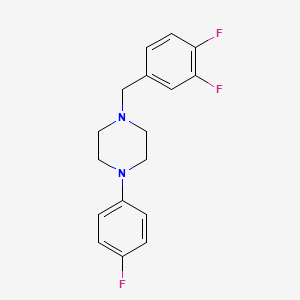
(1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol, also known as IMI-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol involves the inhibition of reactive oxygen species and the modulation of various signaling pathways. (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the activation of nuclear factor-kappaB. Additionally, (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress.
Biochemical and Physiological Effects
(1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol exhibits potent antioxidant and anti-inflammatory properties. In vivo studies have shown that (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol can attenuate oxidative stress and inflammation in animal models of neurodegenerative diseases. Additionally, (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
(1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits potent antioxidant and anti-inflammatory properties, making it a useful tool for studying the mechanisms underlying oxidative stress and inflammation. However, there are also limitations to using (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol in lab experiments. The compound has low solubility in water, which can limit its bioavailability. Additionally, the compound has not been extensively studied in humans, which limits its potential applications in clinical research.
将来の方向性
There are several future directions for research on (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol. One area of research is the development of new drugs based on the structure of (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol for the treatment of neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol and its potential interactions with other signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol in humans.
合成法
The synthesis of (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol involves the reaction of 1-ethyl-1H-imidazole-2-carbaldehyde and 3-methoxybenzyl alcohol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol. The synthesis method is well-established and has been reported in several research articles.
科学的研究の応用
(1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases. (1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(1-ethylimidazol-2-yl)-(3-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-15-8-7-14-13(15)12(16)10-5-4-6-11(9-10)17-2/h4-9,12,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCGUCORRSEWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-imidazol-2-yl)(3-methoxyphenyl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B4881492.png)
![4-{2-[2-(2-naphthyloxy)ethoxy]ethyl}morpholine](/img/structure/B4881494.png)
![N~2~-(4-fluorophenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4881500.png)
![3-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(2,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B4881515.png)
![2-(4-morpholinyl)-6-(4-phenoxyphenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4881523.png)
![4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4881534.png)
![1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone](/img/structure/B4881540.png)

![1-(3-chlorophenyl)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4881547.png)
![methyl 4-({[2-(4-ethyl-1-piperazinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}amino)butanoate](/img/structure/B4881551.png)

![N,1-dimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4881563.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B4881580.png)